molecular formula C16H16N4O2 B5375486 N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide

N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide

Cat. No. B5375486
M. Wt: 296.32 g/mol
InChI Key: MQNYLMDGYPXDHM-UHFFFAOYSA-N
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Description

N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of quinoline carboxamides and has been found to exhibit promising results in various research studies.

Mechanism of Action

The mechanism of action of N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, whereas PDE-4 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cells. By inhibiting these enzymes, N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide may reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide has been found to exhibit various biochemical and physiological effects. In research studies, this compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce cell death in cancer cells by activating the apoptosis pathway. Additionally, this compound has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide in lab experiments is its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide. One of the potential directions is to investigate the mechanism of action of this compound in more detail. Understanding how this compound interacts with enzymes such as COX-2 and PDE-4 may provide insights into its therapeutic properties and help in the development of more potent analogs. Another potential direction is to evaluate the efficacy of this compound in vivo using animal models. This may provide valuable information on the pharmacokinetics and toxicity of this compound, which is important for drug development. Additionally, it may be interesting to investigate the potential of this compound in combination with other drugs for the treatment of diseases such as cancer and bacterial infections.

Synthesis Methods

The synthesis of N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide involves the reaction of 3-aminoquinoline with 5-(methoxymethyl)-1H-pyrazole-3-carbaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported in various research studies and has been found to be efficient in producing high yields of the compound.

Scientific Research Applications

N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In research studies, this compound has been tested on various cell lines and animal models to evaluate its efficacy in treating diseases such as cancer, arthritis, and bacterial infections.

properties

IUPAC Name

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-10-14-7-13(19-20-14)9-18-16(21)12-6-11-4-2-3-5-15(11)17-8-12/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNYLMDGYPXDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=C1)CNC(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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